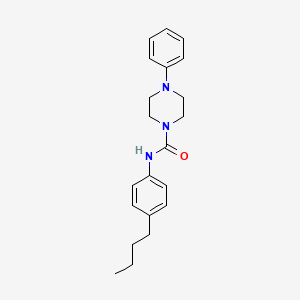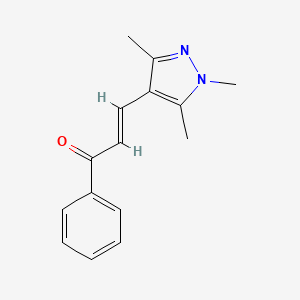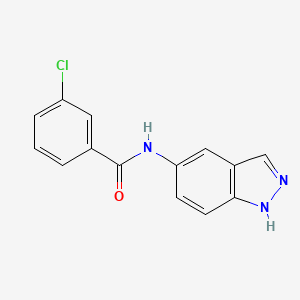![molecular formula C23H16ClFO4 B5405050 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5405050.png)
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate, also known as EF24, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate exerts its effects through multiple mechanisms, including the inhibition of NF-κB signaling, the induction of apoptosis, and the modulation of oxidative stress. NF-κB is a transcription factor that plays a key role in inflammation and cancer, and this compound has been shown to inhibit its activity. This compound has also been found to induce apoptosis in cancer cells through the activation of caspases. Finally, this compound has been shown to modulate oxidative stress through the upregulation of antioxidant enzymes such as heme oxygenase-1.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to reduce oxidative stress and improve mitochondrial function. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate is its ability to inhibit NF-κB signaling, which makes it a promising therapeutic agent for inflammatory and autoimmune diseases. Additionally, this compound has been shown to have low toxicity in animal models, which is an important consideration for potential clinical use. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to investigate its potential for the treatment of neurodegenerative diseases. Finally, this compound could be investigated for its potential to enhance the efficacy of existing cancer treatments.
Métodos De Síntesis
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate can be synthesized through a multi-step process involving the reaction of 4-chloro-2-hydroxybenzoic acid with 4-fluorobenzaldehyde and subsequent esterification with 2-methoxybenzoyl chloride. The final product is obtained through a Wittig reaction between the intermediate and trimethyl phosphonoacetate.
Aplicaciones Científicas De Investigación
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate has been studied for its potential anti-cancer, anti-inflammatory, and neuroprotective properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been found to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, this compound has been investigated for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO4/c1-28-21-5-3-2-4-18(21)23(27)29-22-13-9-16(24)14-19(22)20(26)12-8-15-6-10-17(25)11-7-15/h2-14H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXAMTOQFVCYSU-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)

![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)
![1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B5404985.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404990.png)


![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5405001.png)
![(2R*,3S*,6R*)-3-phenyl-5-(2-quinoxalinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405006.png)
![N-[5-(benzoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5405015.png)
![6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5405020.png)
![4-[(phenylsulfonyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5405027.png)
![5-amino-3-{1-cyano-2-[5-(2,4,5-trichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5405037.png)

